Seryl-lysyl-leucine

Description

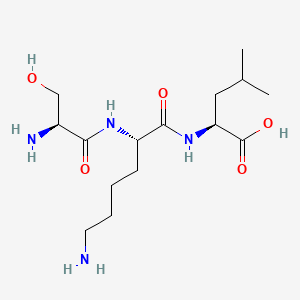

Structure

3D Structure

Properties

CAS No. |

130488-05-0 |

|---|---|

Molecular Formula |

C15H30N4O5 |

Molecular Weight |

346.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H30N4O5/c1-9(2)7-12(15(23)24)19-14(22)11(5-3-4-6-16)18-13(21)10(17)8-20/h9-12,20H,3-8,16-17H2,1-2H3,(H,18,21)(H,19,22)(H,23,24)/t10-,11-,12-/m0/s1 |

InChI Key |

XUDRHBPSPAPDJP-SRVKXCTJSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |

Appearance |

Solid powder |

Other CAS No. |

130488-05-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

SKL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ser-Lys-Leu seryl-lysyl-leucine SKL tripeptide |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of Seryl-Lysyl-Leucine (SKL) In Vivo: A Technical Guide to Peroxisomal Targeting

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Cell Biology, Molecular Targeting, and Synthetic Biology

Executive Summary

In the landscape of subcellular protein routing, the efficient and specific delivery of enzymes to their designated organelles is paramount for cellular homeostasis. For the peroxisome—a highly dynamic organelle responsible for lipid metabolism and reactive oxygen species (ROS) detoxification—this routing is primarily governed by the Peroxisomal Targeting Signal type 1 (PTS1). The canonical and most efficient PTS1 is the C-terminal tripeptide Seryl-Lysyl-Leucine (SKL) .

As a Senior Application Scientist, I frequently encounter experimental designs that fail due to a fundamental misunderstanding of how targeting signals interact with their cytosolic receptors. This whitepaper provides an in-depth mechanistic analysis of the SKL signal in vivo, detailing the structural biology of its recognition, the kinetics of its translocation, and the rigorous, self-validating experimental protocols required to harness it for therapeutic and synthetic biology applications.

Mechanistic Biology: The PEX5-SKL Interaction

The biological role of SKL in vivo is to act as a high-affinity ligand for PEX5 , the cytosolic PTS1 receptor. The interaction between SKL and PEX5 is not merely a static binding event; it is a dynamic, conformation-shifting process that drives the entire peroxisomal import cycle.

Structural Prerequisites for Recognition

For SKL to function in vivo, it must be located at the extreme C-terminus of the cargo protein. This is a strict structural requirement. The C-terminal half of PEX5 contains seven tetratricopeptide repeats (TPRs) that form a specialized binding cavity. Structural modeling and crystallographic data reveal that the terminal carboxylate group of the leucine residue forms critical hydrogen bonds with highly conserved asparagine residues within the PEX5 TPR pocket[1]. If the SKL sequence is internal, the absence of this free carboxylate group prevents the peptide backbone from anchoring into the TPR cavity, rendering the signal biologically inert.

The Translocation Cycle

Once PEX5 binds the SKL-tagged cargo in the cytosol, the complex is directed to the peroxisomal membrane. Here, it interacts with the docking complex, primarily composed of PEX13 and PEX14. Recent mechanistic breakthroughs have demonstrated that PEX5 does not merely "hand off" the cargo at the membrane; rather, it accompanies the SKL-cargo completely into the peroxisomal lumen[2]. Following cargo release in the matrix, PEX5 undergoes monoubiquitination and is retrotranslocated back to the cytosol by the PEX1/PEX6 AAA-ATPase complex[3].

PEX5-mediated peroxisomal import pathway of SKL-tagged cargo.

Quantitative Analysis of PTS1 Variants

While SKL is the canonical signal, evolutionary divergence has generated non-canonical PTS1 variants (e.g., KANL, SRL). However, SKL remains the most efficient signal for engineered targeting. The binding affinity of a PTS1 signal is heavily modulated by the residues immediately upstream of the tripeptide (positions -4 to -12)[4].

Table 1: Comparative Efficacy of PTS1 Tripeptide Signals

| PTS1 Tripeptide | Receptor Affinity (PEX5) | Import Kinetics | Upstream Sequence Dependency | Typical Biological Context |

| -SKL | High | Rapid (< 30 mins) | Low (Functions autonomously) | High-abundance matrix enzymes |

| -SRL | Moderate-High | Moderate | Low | Catalases, Oxidases |

| -KANL | Low | Slow (> 45 hours) | High (Requires enhancer elements) | Low-abundance regulatory proteins |

| -KRR | Very Low | Highly Variable | Absolute (Non-functional without enhancers) | Specialized plant kinases[5] |

Data Synthesis Note: When engineering therapeutic proteins for peroxisomal delivery, the canonical -SKL motif is strongly preferred over non-canonical variants to bypass the need for complex upstream enhancer sequence optimization[6].

Experimental Methodologies: Validating SKL Targeting

To confidently assert that a protein is targeted to the peroxisome via SKL, researchers must employ self-validating experimental systems. Relying solely on fluorescence microscopy is a common pitfall, as misfolded cytosolic proteins can form punctate inclusion bodies that mimic peroxisomes. The following protocols integrate visual tracking with biochemical verification.

Protocol 1: In Vivo Tracking and Biochemical Validation of GFP-SKL

This protocol utilizes a Green Fluorescent Protein tagged with the SKL tripeptide (GFP-SKL) to monitor peroxisomal import in living cells, cross-validated by density gradient fractionation[7].

Step 1: Plasmid Construction

-

Action: Clone the sequence encoding the SKL tripeptide (Ser-Lys-Leu) directly upstream of the stop codon of a mammalian or yeast GFP expression vector.

-

Causality: The SKL motif must be at the extreme C-terminus. Adding even a single amino acid after the leucine (e.g., a Myc-tag) will abolish PEX5 recognition.

Step 2: Transfection and Live-Cell Imaging

-

Action: Transfect the target cell line (e.g., HEK293T or P. pastoris) with the GFP-SKL construct. Incubate for 24-48 hours. Image using spinning-disk confocal microscopy.

-

Observation: Successful targeting presents as a distinct punctate pattern, co-localizing with immunofluorescent stains for endogenous catalase or PEX14[8].

Step 3: Self-Validation via Nycodenz Gradient Fractionation

-

Action: Homogenize the transfected cells in a hypotonic buffer. Layer the post-nuclear supernatant onto a continuous 15-35% Nycodenz gradient and centrifuge at 100,000 x g for 2 hours.

-

Causality: Why Nycodenz? Unlike sucrose, Nycodenz is an iodinated medium that is iso-osmotic at all densities, preserving the fragile single-membrane structure of peroxisomes.

-

Validation: Collect fractions and perform a Western blot. True peroxisomal targeting is confirmed only if the GFP signal co-sediments with the catalase-positive fractions (dense fractions), rather than remaining in the cytosolic supernatant.

Protocol 2: Cell-Free Reconstitution of SKL Import Kinetics

To bypass the temporal delays of in vivo transcription and translation, we utilize Xenopus egg extracts to measure the exact kinetics of SKL-mediated import[9].

Step 1: Extract Preparation

-

Action: Crush unfertilized Xenopus eggs via centrifugation to isolate the crude cytoplasmic extract, which contains abundant, functional peroxisomes and endogenous PEX5.

Step 2: Kinetic Import Assay

-

Action: Add purified, recombinant fluorescent cargo (e.g., mScarlet-SKL) to the extract at 18–20°C.

-

Action: Monitor real-time import using a PEG-passivated glass chamber under a confocal microscope.

-

Causality: Because the cell membrane is eliminated, the recombinant mScarlet-SKL has immediate access to the cytosolic PEX5. This allows researchers to calculate precise binding rates and translocation kinetics without the confounding variables of cellular uptake or expression lags.

Experimental workflow for validating SKL-mediated peroxisomal targeting.

Translational Impact in Drug Development

Understanding the biological role of SKL is critical for treating Peroxisome Biogenesis Disorders (PBDs), such as Zellweger Syndrome. In these severe metabolic disorders, mutations in PEX genes (e.g., PEX5, PEX6) prevent the import of SKL-tagged enzymes, leaving them to degrade in the cytosol[8].

In modern drug development and synthetic biology, the SKL tag is utilized to engineer artificial organelles or to force the compartmentalization of toxic metabolic intermediates. By appending the SKL sequence to synthetic enzymes, bioengineers can hijack the endogenous PEX5 machinery, ensuring that engineered metabolic pathways are safely sequestered within the peroxisomal matrix, thereby protecting the broader cellular environment from oxidative stress.

References

- Gatto, G. J., Geisbrecht, B. V., Gould, S. J., & Berg, J. M. (2000). "A proposed model for the PEX5-peroxisomal targeting signal-1 recognition complex.

- Skowyra, A., et al. (2022). "Mechanism of PEX5-mediated protein import into peroxisomes." bioRxiv.

- Monosov, E. Z., et al. (1996). "Labeling of peroxisomes with green fluorescent protein in living P. pastoris cells.

- Romano, F. B., et al. (2019). "Kinetics of Pex5 binding and peroxisome protein import.

- Wang, et al. (2017). "PPero, a Computational Model for Plant PTS1 Type Peroxisomal Protein Prediction.

- BioRxiv Preprint (2024). "Complementation of a human disease phenotype in vitro by intercellular mRNA transfer." bioRxiv.

- Lingner, et al. (2012). "Non-canonical peroxisome targeting signals: identification of novel PTS1 tripeptides.

- UniProt Consortium. "pex5 - Peroxisomal targeting signal receptor." UniProt.

Sources

- 1. A proposed model for the PEX5-peroxisomal targeting signal-1 recognition complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of PEX5-mediated protein import into peroxisomes | bioRxiv [biorxiv.org]

- 3. uniprot.org [uniprot.org]

- 4. Non-canonical peroxisome targeting signals: identification of novel PTS1 tripeptides and characterization of enhancer elements by computational permutation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of Arabidopsis Protein Kinases That Harbor Functional Type 1 Peroxisomal Targeting Signals [frontiersin.org]

- 6. PPero, a Computational Model for Plant PTS1 Type Peroxisomal Protein Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labeling of peroxisomes with green fluorescent protein in living P. pastoris cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complementation of a human disease phenotype in vitro by intercellular mRNA transfer | bioRxiv [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Discovery and history of seryl-lysyl-leucine

An In-Depth Technical Guide to the Discovery, Mechanism, and Application of Seryl-Lysyl-Leucine (SKL), the Prototypical Peroxisomal Targeting Signal 1

Abstract

The tripeptide Seryl-Lysyl-Leucine (SKL) represents a cornerstone in our understanding of subcellular protein trafficking. Positioned at the extreme carboxyl-terminus of a protein, this seemingly simple motif acts as the canonical Peroxisomal Targeting Signal 1 (PTS1), a molecular zip code ensuring the accurate delivery of countless matrix enzymes to the peroxisome. The discovery of this signal resolved a fundamental question in cell biology: how organelles devoid of their own protein synthesis machinery acquire their proteome. This guide provides a comprehensive technical overview of the history of the SKL motif's discovery, elucidates the sophisticated molecular machinery that recognizes and transports SKL-bearing cargo, details field-proven experimental methodologies for its study, and explores its application in modern cell biology and biotechnology.

The Genesis of a Discovery: The Peroxisome and the Import Problem

Peroxisomes are ubiquitous, single-membrane-bound organelles critical for a host of metabolic processes, including fatty acid β-oxidation and the detoxification of reactive oxygen species.[1] First described as "microbodies" and later named "peroxisomes" by Christian de Duve for their role in hydrogen peroxide metabolism, these organelles presented a biological enigma.[1] Lacking any native DNA or ribosomes, all their constituent matrix proteins must be synthesized on free ribosomes in the cytosol and subsequently imported.[2] This reality posed a central question: What molecular signal dictates that a newly synthesized protein belongs in the peroxisome and not in the cytosol, mitochondria, or nucleus? The search for this signal led researchers to a model organism that unexpectedly illuminated this fundamental pathway: the firefly.

The Seminal Discovery of a C-Terminal Targeting Signal

The elucidation of the SKL motif is a classic example of targeted scientific inquiry, progressing logically from organismal biology to a precise molecular definition. The firefly enzyme luciferase, responsible for its characteristic bioluminescence, was the key that unlocked the mystery.

The Firefly Luciferase Model: An Ideal System

The choice of firefly luciferase was pivotal. In 1987, the laboratory of Suresh Subramani demonstrated that when the gene for luciferase was expressed in mammalian cells, the protein was efficiently localized to peroxisomes.[3] This finding was critical for two reasons:

-

Conservation of Mechanism: It proved that the peroxisomal import machinery was evolutionarily conserved between insects and mammals, suggesting a fundamental and universal biological signal.[3][4]

-

A Handle for Experimentation: Luciferase provided a robust, enzymatically active reporter protein, making it an ideal tool for dissecting the targeting requirements through genetic manipulation.

Narrowing the Search: Evidence for a C-Terminal Signal

With a model protein identified, the next step was to locate the targeting signal within its sequence. The Subramani lab employed site-directed mutagenesis to create various truncated versions of the luciferase protein. Their systematic experiments revealed that the essential targeting information was not located at the N-terminus or in the protein's core but was contained within the extreme carboxyl-terminus (C-terminus). This 1987 study established that a peroxisomal targeting signal resided at the very end of the luciferase protein.[3]

Pinpointing the SKL Tripeptide: A Signal Defined

Building on this, a landmark 1989 paper from the same group precisely defined the signal.[5][6][7] Through meticulous mutagenesis of the luciferase gene, they demonstrated that the final three amino acids, Serine-Lysine-Leucine (SKL) , were both necessary and sufficient for peroxisomal import.

-

Necessity: Deletion or mutation of any of the three SKL residues abolished the import of luciferase into peroxisomes.[7]

-

Sufficiency: When the SKL tripeptide was appended to the C-terminus of a normally cytosolic protein, chloramphenicol acetyltransferase (CAT), the fusion protein was efficiently redirected into peroxisomes.[5][7][8]

This elegant work definitively established the -SKL-COOH motif as a conserved, autonomous, and transferable peroxisomal targeting signal, which was subsequently named Peroxisomal Targeting Signal 1, or PTS1.[2][5][7]

The PTS1 Import Pathway: A Mechanistic Overview

The discovery of the SKL signal catalyzed research into the cellular machinery that deciphers it. This led to the identification of a family of proteins known as peroxins (PEX proteins), which orchestrate the import process. The journey of an SKL-containing protein from the cytosol to the peroxisomal matrix is a dynamic, multi-step cycle.

-

Cytosolic Recognition: The cycle begins in the cytosol where the PEX5 receptor recognizes and binds to the C-terminal SKL motif of a newly synthesized and folded cargo protein.[2][9]

-

Docking at the Membrane: The PEX5-cargo complex translocates to the peroxisomal membrane and docks with a membrane-bound complex consisting primarily of PEX14.[10]

-

Translocation: The PEX5-cargo complex is then translocated across the membrane into the peroxisomal matrix. The precise mechanism is still under investigation but is thought to involve a transient pore formed by several PEX proteins.

-

Cargo Release & Receptor Recycling: Inside the matrix, the cargo is released. The now-empty PEX5 receptor is recognized by an export machinery, ubiquitinated, and shuttled back to the cytosol to initiate another round of import.

Core Methodologies for Studying SKL-Mediated Import

The study of the SKL motif and the PTS1 pathway relies on a set of robust and validated experimental techniques. These protocols form a self-validating system where findings from one method can be confirmed and expanded upon by another.

Visualizing Peroxisomal Import with SKL-Tagged Reporters

-

Causality & Logic: This is the most direct way to validate the function of a PTS1 signal in vivo. By fusing the SKL sequence to a fluorescent reporter protein like Green Fluorescent Protein (GFP) or DsRed, which are normally cytosolic, one can visually track their relocalization.[11][12] If the SKL sequence is functional, the fluorescence will shift from a diffuse cytosolic pattern to a distinct punctate pattern characteristic of peroxisomes. This method provides qualitative and semi-quantitative data on import efficiency.

-

Experimental Protocol: Immunofluorescence of SKL-GFP

-

Transfection: Culture mammalian cells (e.g., COS-7 or HeLa) on glass coverslips and transfect them with a plasmid encoding the reporter fusion protein (e.g., pEGFP-SKL). Incubate for 24-48 hours to allow for protein expression.

-

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Incubation (Optional Co-staining): To confirm the location, co-stain with an antibody against a known peroxisomal membrane protein (e.g., anti-PMP70). Dilute the primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-rabbit) diluted in blocking buffer for 1 hour in the dark.

-

Mounting & Imaging: Wash three times with PBS. Mount the coverslip onto a microscope slide using a mounting medium containing DAPI (to stain the nucleus). Image using a confocal fluorescence microscope. The GFP signal (green channel) should co-localize with the PMP70 signal (red channel).[13]

-

In Vitro Reconstitution of Peroxisomal Import

-

Causality & Logic: While in vivo methods are powerful, they are subject to the complexities of the cellular environment. In vitro import assays provide a controlled system to dissect the core biochemical requirements of import, such as the need for ATP, cytosol, and specific PEX proteins.[14][15] These assays typically use semi-permeabilized cells, which retain their organelles but have a porous plasma membrane, allowing the introduction of purified components.[16]

-

Experimental Protocol: In Vitro Import into Semi-Intact Cells

-

Cell Preparation: Culture human fibroblasts to near confluency. Permeabilize the plasma membrane by a brief treatment with a low concentration of digitonin. This leaves organellar membranes intact.

-

Substrate Preparation: Synthesize a reporter protein (e.g., luciferase) with a C-terminal SKL tag in an in vitro transcription/translation system in the presence of biotinylated lysine, creating a biotin-tagged substrate.[14]

-

Import Reaction: Prepare an import mixture containing the semi-intact cells, the biotinylated luciferase-SKL substrate, an ATP-regenerating system, and a cytosolic extract (as a source of PEX5 and other factors).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow import to occur. Include negative controls, such as incubation at 4°C or omission of ATP.

-

Protease Protection: Stop the reaction by placing it on ice. Add a high concentration of a non-membrane-permeant protease, like trypsin, to the mixture. This will digest any reporter protein that was not successfully imported into the peroxisomes and is thus "protected" within the organelle.

-

Analysis: Inactivate the protease, lyse the cells completely, and quantify the amount of protected, biotinylated luciferase using an ELISA-based method with streptavidin-horseradish peroxidase.[14][16] Successful import is measured as a time-, temperature-, and ATP-dependent increase in the protease-protected signal.

-

The SKL Motif and its Variants: A Quantitative Perspective

The SKL tripeptide is the prototype, but the PEX5 receptor exhibits a degree of binding promiscuity, allowing for a family of related sequences to act as functional PTS1 signals.

The Consensus Sequence and Binding Affinities

Extensive mutational analysis has defined the canonical PTS1 motif as (S/A/C)-(K/R/H)-(L/M)-COOH .[17][18] This indicates:

-

Position -3: A small, neutral amino acid (Serine, Alanine, or Cysteine).

-

Position -2: A basic amino acid (Lysine, Arginine, or Histidine).

-

Position -1: A large, hydrophobic amino acid (Leucine or Methionine).

The affinity of PEX5 for these signals can vary by orders of magnitude, which is thought to regulate the import efficiency of different cargo proteins. Furthermore, residues upstream of the tripeptide can dramatically enhance binding affinity.[17]

| Peptide Sequence (C-Terminus) | Source/Type | Dissociation Constant (Kd) | Reference |

| YQSKL | Canonical PTS1 | ~200 ± 40 nM | [17][19] |

| RHYLKPLQSKL | Acyl-CoA Oxidase | 1.4 ± 0.4 nM | [17] |

| YKGGKSKL | Firefly Luciferase | ~10 nM (20x tighter than YQSKL) | [17] |

| YQAKL | Conservative Variant | Slightly lower than SKL | [20] |

| YQSKI | Weaker Variant | Weaker than SKL | [19][20] |

| YQANL | Non-canonical (Catalase) | 3600 ± 400 nM | [17] |

| SAPKIPSWQI... | PEX14 motif (binds PEX5) | ~250 µM | [10] |

Table 1: Comparative binding affinities of various PTS1 peptides and related sequences to the PEX5 receptor. Note the significant increase in affinity conferred by upstream residues in native protein sequences compared to the minimal tripeptide.

Impact of Mutations on Import Efficiency

The binding affinity (Kd) directly correlates with biological function. Weaker binding motifs generally lead to less efficient or slower import. For example, replacing the terminal Leucine with Isoleucine (-SKI) or Methionine (-SKM) creates functional but less potent targeting signals compared to the canonical -SKL.[19][20] This graded efficiency allows the cell to fine-tune the peroxisomal proteome based on metabolic needs. Extremely weak signals, like the -ANL of catalase, may rely on the oligomeric state of the cargo and receptor to achieve efficient import through avidity effects.[17]

Chemical Synthesis and Applications

The simplicity of the SKL tripeptide makes it an accessible and powerful tool for researchers, readily produced through standard chemical methods.

Solid-Phase Synthesis of SKL Peptides

-

Causality & Logic: Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing short peptides like SKL.[21][22] The process involves building the peptide chain sequentially while the C-terminal end is covalently attached to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple washing and filtration. The Fmoc/tBu strategy is commonly used due to its mild reaction conditions.[23]

-

Experimental Protocol: Fmoc-SPPS of Ser-Lys-Leu

-

Resin Preparation: Start with a pre-loaded Fmoc-Leu-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) in a synthesis vessel.[23]

-

Fmoc Deprotection (Cycle 1): Remove the N-terminal Fmoc protecting group from Leucine by treating the resin with a solution of 20% piperidine in DMF. This exposes the free amine group. Wash the resin thoroughly with DMF.[24]

-

Coupling (Cycle 1): Activate the carboxyl group of the next amino acid, Fmoc-Lys(Boc)-OH, using a coupling reagent (e.g., HBTU/DIPEA). Add this activated amino acid solution to the resin. The free amine on the resin-bound Leucine will attack the activated carboxyl group of the Lysine, forming a peptide bond. Allow the reaction to proceed for 1-2 hours, then wash the resin.

-

Fmoc Deprotection (Cycle 2): Repeat step 2 to remove the Fmoc group from the newly added Lysine.

-

Coupling (Cycle 2): Activate and couple the final amino acid, Fmoc-Ser(tBu)-OH, as described in step 3.

-

Final Deprotection: Perform a final Fmoc deprotection as in step 2.

-

Cleavage and Global Deprotection: Treat the resin with a strong acid "cleavage cocktail," typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the completed peptide from the resin and remove the side-chain protecting groups (Boc on Lys, tBu on Ser).[23]

-

Purification: Precipitate the crude peptide from the TFA solution using cold diethyl ether. Collect the precipitate and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry.

-

Conclusion and Future Directions

The discovery of the Seryl-Lysyl-Leucine tripeptide as the canonical PTS1 was a transformative moment in cell biology. It not only solved the puzzle of peroxisomal protein import but also established a paradigm for C-terminal targeting signals. The subsequent characterization of the PEX machinery has revealed a highly complex and regulated pathway. Today, the SKL tag is an indispensable tool in the molecular biologist's toolkit, used routinely to label peroxisomes and to shuttle proteins of interest into the organelle.

Future research continues to explore the nuances of this pathway. Key questions remain regarding the mechanism of translocation across the membrane, the regulation of import for proteins with weak PTS1 signals, and the role of PEX5 cargo-loading status in modulating interactions within the import machinery. Understanding these details will not only deepen our fundamental knowledge of cellular organization but may also provide insights into the pathology of devastating peroxisomal biogenesis disorders like Zellweger syndrome.[14]

References

-

Gould, S. J., Keller, G. A., Hosken, N., Wilkinson, J., & Subramani, S. (1989). A conserved tripeptide sorts proteins to peroxisomes. The Journal of Cell Biology, 108(5), 1657–1664. [Link]

- Subramani Lab. (n.d.). Research Publications. Retrieved from a university website detailing key publications including Keller et al., 1987 and Gould et al., 1987, 1989.

-

Gould, S. J., Keller, G. A., Hosken, N., Wilkinson, J., & Subramani, S. (1989). A conserved tripeptide sorts proteins to peroxisomes. Rockerfeller University Press. [Link]

-

Gould, S. J., Keller, G. A., Hosken, N., Wilkinson, J., & Subramani, S. (1989). A conserved tripeptide sorts proteins to peroxisomes. The Journal of Cell Biology, 108(5), 1657-1664. [Link]

-

Keller, G. A., Gould, S. J., Deluca, M., & Subramani, S. (1991). Evolutionary conservation of a microbody targeting signal that targets proteins to peroxisomes, glyoxysomes, and glycosomes. ResearchGate. [Link]

- BenchChem. (2025). Application Note: Solid-Phase Synthesis of L-Seryl-L-leucyl-L-alanyl-L-alanine. BenchChem.

- Stanley, W. A., Filipp, F. V., Hon, W. C., & Wilmanns, M. (2006). Correlating Structure and Affinity for PEX5:PTS1 Complexes.

-

Gould, S. J., Keller, G. A., Hosken, N., Wilkinson, J., & Subramani, S. (1989). A conserved tripeptide sorts proteins to peroxisomes. PMC. [Link]

-

Williams, C., & van der Klei, I. J. (2016). Peroxisome protein import: a complex journey. Biochemical Society Transactions, 44(3), 783–790. [Link]

-

Maynard, E. L., & Berg, J. M. (2004). Pex5p binding affinities for canonical and noncanonical PTS1 peptides. Proteins: Structure, Function, and Bioinformatics, 55(4), 952–959. [Link]

-

Keller, G. A., Krisans, S., Gould, S. J., Sommer, J. M., Wang, C. C., Schliebs, W., Kunau, W., Brody, S., & Subramani, S. (1991). Evolutionary conservation of a microbody targeting signal that targets proteins to peroxisomes, glyoxysomes, and glycosomes. The Journal of Cell Biology, 114(5), 893–904. [Link]

- Baker, A. (2015). Understanding and Exploiting Peroxisomal Import Mechanisms. White Rose eTheses Online.

-

Wikipedia. (n.d.). Peroxisome. Retrieved from [Link]

-

Gabaldón, T. (2010). Peroxisome diversity and evolution. Philosophical Transactions of the Royal Society B: Biological Sciences, 365(1541), 765–773. [Link]

-

Williams, C., & van der Klei, I. J. (2016). Peroxisome protein import: a complex journey. Portland Press. [Link]

-

Terlecky, S. R., & Walton, P. A. (2001). Quantitative analysis of peroxisomal protein import in vitro. Experimental Cell Research, 263(1), 97–105. [Link]

-

Neuhaus, A., et al. (2019). Rare Human Missense Variants can affect the Function of Disease-Relevant Proteins by Loss and Gain of Peroxisomal Targeting Motifs. MDPI. [Link]

- Neuhaus, A., et al. (2023). A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling.

-

Emmanouilidis, L., et al. (2021). Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14. Frontiers in Molecular Biosciences. [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Francisco, T., Rodrigues, T. A., & Azevedo, J. E. (2023). A Cell-Free In Vitro Import System for Peroxisomal Proteins Containing a Type 2 Targeting Signal (PTS2). Methods in Molecular Biology, 2643, 333–343. [Link]

-

Gould, S. J., & Subramani, S. (1995). Labeling of peroxisomes with green fluorescent protein in living P. pastoris cells. The Journal of Cell Biology, 130(1), 27–34. [Link]

- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.

-

Reumann, S. (2004). Specification of the Peroxisome Targeting Signals Type 1 and Type 2 of Plant Peroxisomes by Bioinformatics Analyses. Plant Physiology, 135(2), 783–800. [Link]

-

Skowyra, M. (2024, April 26). Protein import into peroxisomes: A longstanding mystery. YouTube. [Link]

- Reumann, S., et al. (2007). Performance Analysis of the PWM and RI Prediction Models on Example PTS1 Protein Sequences.

- Gatto, G. J. Jr., et al. (2004). Pex5p binding affinities for canonical and noncanonical PTS1 peptides. Scite.ai.

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

- Weizmann Institute of Science. (2025). Peroxisome Staining in Mammalian Cells Using Peroxisome-Specific Probes. Weizmann Institute of Science.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

-

Islinger, M., & Schrader, M. (2017). Detection and Immunolabeling of Peroxisomal Proteins. Methods in Molecular Biology, 1595, 145–159. [Link]

- Schrader, M., & Costello, J. (Eds.). (2017). Peroxisomes: Methods and Protocols.

-

Terlecky, S. R., & Walton, P. A. (2002). In vitro analysis of peroxisomal protein import. Current Protocols in Cell Biology, Chapter 11, Unit 11.13. [Link]

-

Pöggeler, S., et al. (2008). Visualization of peroxisomes via SKL-tagged DsRed protein in Sordaria macrospora. New Prairie Press. [Link]

-

Reumann, S., et al. (2009). Identification of Novel Plant Peroxisomal Targeting Signals by a Combination of Machine Learning Methods and in Vivo Subcellular Targeting Analyses. The Plant Cell, 21(10), 3016–3033. [Link]

-

Olsen, L. J., & Harada, J. J. (1991). Protein transport into higher plant peroxisomes. In vitro import assay provides evidence for receptor involvement. The Journal of Cell Biology, 115(4), 959–967. [Link]

Sources

- 1. Peroxisome - Wikipedia [en.wikipedia.org]

- 2. Peroxisome protein import: a complex journey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research | Subramani Lab [subramanilab.biosci.ucsd.edu]

- 4. Evolutionary conservation of a microbody targeting signal that targets proteins to peroxisomes, glyoxysomes, and glycosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. rupress.org [rupress.org]

- 7. A conserved tripeptide sorts proteins to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A conserved tripeptide sorts proteins to peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling | bioRxiv [biorxiv.org]

- 11. Labeling of peroxisomes with green fluorescent protein in living P. pastoris cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. newprairiepress.org [newprairiepress.org]

- 13. Detection and Immunolabeling of Peroxisomal Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of peroxisomal protein import in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein transport into higher plant peroxisomes. In vitro import assay provides evidence for receptor involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro analysis of peroxisomal protein import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pex5p binding affinities for canonical and noncanonical PTS1 peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scite.ai [scite.ai]

- 20. researchgate.net [researchgate.net]

- 21. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. benchchem.com [benchchem.com]

- 24. chem.uci.edu [chem.uci.edu]

Seryl-Lysyl-Leucine (SKL): Molecular Mechanisms, Natural Sources, and Chemical Synthesis of the Canonical Peroxisomal Targeting Signal

Executive Summary

Seryl-lysyl-leucine (Ser-Lys-Leu or SKL) is a highly conserved tripeptide sequence that functions as the canonical Peroxisomal Targeting Signal type 1 (PTS1). Located at the extreme C-terminus of target proteins, the SKL motif is essential for directing enzymes from the cytosol into the peroxisomal matrix. This whitepaper provides an in-depth technical analysis of the biological mechanisms governing SKL recognition, its distribution in natural proteomes, and the precise chemical methodologies required for its in vitro synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS).

Biological Mechanism: The PEX5-PTS1 Axis

The biological utility of the SKL tripeptide is entirely dependent on its interaction with PEX5, the cytosolic PTS1 receptor[1]. PEX5 is a highly dynamic protein characterized by a disordered N-terminal region and a structured C-terminal globular domain containing seven tetratricopeptide repeats (TPRs)[2].

The TPR domain forms a specialized binding pocket that almost completely surrounds the SKL peptide[3]. Once the PEX5-cargo complex forms in the cytosol, it is directed to the peroxisomal membrane where it interacts with a docking complex primarily composed of PEX13 and PEX14[4]. Uniquely among organelle import systems, PEX5 accompanies its folded cargo all the way into the peroxisomal lumen[1]. Following cargo release, PEX5 is monoubiquitinated by a membrane-embedded ubiquitin ligase and retro-translocated back to the cytosol in an ATP-dependent manner for subsequent rounds of import[1][2].

Figure 1: Mechanism of PEX5-mediated peroxisomal matrix protein import via the SKL motif.

Natural Sources and Proteomic Distribution

Unlike free-floating metabolic tripeptides (e.g., glutathione), SKL is naturally sourced as a topogenic signal embedded at the extreme C-terminus of specific eukaryotic proteins. The sequence accommodates some degeneracy (e.g., conservative substitutions like Ser-Lys-Val), but the canonical SKL remains the most efficient targeting signal[5].

Notable natural sources of the SKL motif include:

-

Firefly Luciferase (Photinus pyralis): Historically one of the first proteins identified to utilize the SKL targeting signal, serving as the foundational model for PTS1 discovery[5].

-

Lipid Metabolism Enzymes: Numerous enzymes involved in β -oxidation and lipid degradation across fungi and mammals (e.g., peroxisomal hydratases) terminate in SKL or its variants[6].

-

Antioxidant Enzymes: Catalase, a primary peroxisomal enzyme responsible for reactive oxygen species detoxification, utilizes an SKL-variant motif for import[3].

Thermodynamics of PEX5-SKL Interaction

The specificity of the PTS1 pathway is governed by strict thermodynamic thresholds. Fluorescence-based binding assays utilizing fragments of human PEX5 demonstrate that functional targeting requires a specific standard binding free energy ( ΔG∘ )[7]. The canonical SKL motif provides the baseline for optimal binding.

Table 1: Thermodynamic Parameters of PEX5-PTS1 Binding

| Peptide C-Terminal Sequence | PEX5 Binding Affinity ( Kd ) | Relative Binding Free Energy ( ΔΔG∘ ) | Biological Functionality |

| -Ser-Lys-Leu-COOH (Canonical) | ~100 - 300 nM | 0.0 kcal/mol (Baseline) | Highly Functional |

| -Ser-Lys-Val-COOH (Variant) | < 5 μ M | ≤ +1.8 kcal/mol | Functional |

| Non-functional Mutants | > 50 μ M | > +2.0 kcal/mol | Non-Functional (Cytosolic) |

Data synthesized from thermodynamic profiling of PEX5:PTS1 complexes[7].

Chemical Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

To study receptor kinetics or engineer peroxisome-targeted therapeutics, researchers must synthesize SKL de novo. The industry standard for this is Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)[8][9].

The Fmoc strategy is preferred over the older Boc strategy because it utilizes orthogonal protecting groups. The temporary α -amino Fmoc group is removed via mild base (piperidine), while the permanent side-chain protecting groups and the peptide-resin anchor are cleaved simultaneously using a strong acid (Trifluoroacetic acid, TFA)[9]. Because the PTS1 signal strictly requires a free C-terminal carboxylate group to be recognized by PEX5[3], a Wang resin (or 2-Chlorotrityl chloride resin) is utilized as the solid support[10].

Figure 2: Step-by-step Fmoc solid-phase peptide synthesis workflow for Ser-Lys-Leu.

Validated Experimental Protocol: Synthesis of H-Ser-Lys-Leu-OH

The following protocol outlines the synthesis of the SKL tripeptide. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system , incorporating analytical checkpoints to verify chemical transformations at each stage.

Materials Required:

-

Solid Support: Wang Resin (0.1 mmol scale).

-

Protected Amino Acids: Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH.

-

Reagents: N,N-Dimethylformamide (DMF), 20% Piperidine in DMF, HATU, N,N-Diisopropylethylamine (DIPEA), N,N'-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).

Step-by-Step Methodology:

Step 1: Resin Swelling

-

Action: Suspend 0.1 mmol of Wang resin in 5 mL of DMF for 30 minutes.

-

Causality: Swelling expands the polystyrene polymer matrix, maximizing the surface area and ensuring deep penetration of reagents into the resin beads.

Step 2: C-Terminal Amino Acid Loading

-

Action: Add Fmoc-Leu-OH (0.5 mmol), DIC (0.5 mmol), and a catalytic amount of DMAP (0.05 mmol) in DMF. React for 2 hours.

-

Causality: Wang resin requires an esterification reaction to attach the first amino acid. DMAP acts as a nucleophilic catalyst to facilitate this ester bond formation.

-

Validation: Wash the resin, cleave a micro-aliquot with TFA, and analyze via LC-MS to confirm the presence of Fmoc-Leu-OH.

Step 3: Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

-

Causality: Piperidine acts as a mild base to induce β -elimination of the Fmoc protecting group, exposing the primary amine for the next coupling step[9].

-

Validation (Self-Validating Checkpoint): Perform a Kaiser (ninhydrin) test. A positive result (dark blue resin) confirms the successful removal of the Fmoc group and the presence of free primary amines.

Step 4: Coupling of Lysine

-

Action: Add Fmoc-Lys(Boc)-OH (0.4 mmol), HATU (0.38 mmol), and DIPEA (0.8 mmol) in DMF. React for 45 minutes.

-

Causality: HATU provides highly efficient activation of the carboxyl group, which accelerates the reaction and minimizes epimerization[11][12]. The Boc group permanently protects the ϵ -amino side chain of Lysine, preventing unwanted peptide branching[10].

-

Validation: Perform a Kaiser test. A negative result (yellow/colorless resin) confirms complete coupling and the absence of unreacted primary amines.

Step 5: Deprotection and Coupling of Serine

-

Action: Repeat Step 3 (Deprotection). Then, couple Fmoc-Ser(tBu)-OH using the exact conditions from Step 4.

-

Causality: The tert-butyl (tBu) group protects the hydroxyl side chain of Serine, preventing unwanted O-acylation during coupling[9].

Step 6: Final Deprotection and Global Cleavage

-

Action: Remove the final N-terminal Fmoc group (Step 3). Wash the resin thoroughly with Dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail: 95% TFA, 2.5% TIPS, and 2.5% H2O for 2 hours.

-

Causality: TFA cleaves the ester bond linking the peptide to the Wang resin, yielding the necessary C-terminal carboxylic acid. Simultaneously, TFA removes the Boc and tBu side-chain protecting groups. TIPS and water act as carbocation scavengers to prevent the cleaved protecting groups from re-alkylating the peptide[9].

Step 7: Precipitation and Purification

-

Action: Filter the resin and precipitate the cleaved peptide by adding the TFA solution dropwise into cold diethyl ether. Centrifuge, decant the ether, and lyophilize the pellet.

-

Validation: Analyze the crude white powder via Reverse-Phase HPLC (monitoring at 214 nm for peptide bonds) and ESI-MS. The target mass for H-Ser-Lys-Leu-OH ( C15H30N4O5 ) is 346.42 g/mol .

Sources

- 1. PEX5 translocation into and out of peroxisomes drives matrix protein import - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a human PTS1 receptor docking protein directly required for peroxisomal protein import - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. PTS1 Peroxisomal Import Pathway Plays Shared and Distinct Roles to PTS2 Pathway in Development and Pathogenicity of Magnaporthe oryzae | PLOS One [journals.plos.org]

- 7. Correlating structure and affinity for PEX5:PTS1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. digital.csic.es [digital.csic.es]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Seryl-Lysyl-Leucine (SKL): The Canonical Peroxisomal Targeting Signal 1 (PTS1)

An In-Depth Technical Guide to Mechanisms, Mutational Dynamics, and Validation Methodologies

Executive Summary

Seryl-lysyl-leucine (SKL) is a bioactive oligopeptide (CAS No. 130488-05-0) with the molecular formula C15H30N4O5 and a molecular weight of 346.42 g/mol . In molecular and cellular biology, the C-terminal SKL tripeptide serves as the archetypal Peroxisomal Targeting Signal 1 (PTS1) . It is a highly conserved topogenic sequence required to direct nuclearly encoded proteins into the peroxisomal matrix[1].

As an Application Scientist, understanding the structural constraints and routing mechanics of the SKL motif is critical for designing recombinant fusion proteins, studying organelle biogenesis, and modeling peroxisomal biogenesis disorders (e.g., Zellweger syndrome)[1]. This guide synthesizes published literature to provide a mechanistic overview of SKL-mediated import, quantitative mutational data, and self-validating experimental protocols for evaluating PTS1 functionality.

Mechanistic Foundation of SKL-Mediated Import

The import of SKL-tagged proteins is a post-translational process driven by the cytosolic receptor PEX5 (Peroxin 5). The SKL motif must be located at the extreme carboxy-terminus of the cargo protein, presenting a free alpha-COOH group[2].

PEX5 recognizes the SKL sequence via its tetratricopeptide repeat (TPR) domains. Once the Cargo-PEX5 complex forms in the cytosol, it docks at the peroxisomal membrane via the PEX13/PEX14 complex. Following translocation and cargo release into the matrix, PEX5 undergoes ubiquitination and is recycled back into the cytosol.

PEX5-mediated recognition and peroxisomal import of SKL-tagged proteins.

Structural Dynamics & Mutational Landscape

The foundational identification of the SKL motif was established by3: human catalase, rat hydratase:dehydrogenase, pig D-amino acid oxidase, and rat acyl-CoA oxidase[3].

Subsequent 2 revealed that the SKL sequence is highly sensitive to specific amino acid substitutions, though it tolerates conservative mutations[2]. For instance, mutating the basic Lysine (K) to an acidic Glutamic Acid (E) completely abolishes import, whereas substitution with Arginine (R) retains functionality[2]. Furthermore, research on human D-aspartate oxidase expanded the PTS1 consensus to include the functional variant Ser-Asn-Leu (SNL) [4].

Table 1: Mutational Analysis and Functional Viability of the PTS1 Motif

| C-Terminal Sequence | Mutation Type | Import Activity | Key Literature Source |

| -Ser-Lys-Leu (SKL) | Wild-type (Baseline) | 100% (Functional) | Gould et al., 1988[3] |

| -Ala-Lys-Leu (AKL) | Serine → Alanine | Retained | In Vitro Assay, 1992[2] |

| -Ser-Arg-Leu (SRL) | Lysine → Arginine | Retained | In Vitro Assay, 1992[2] |

| -Ser-Glu-Leu (SEL) | Lysine → Glutamic Acid | Abolished | In Vitro Assay, 1992[2] |

| -Ser-Asn-Leu (SNL) | Lysine → Asparagine | Retained | Amery et al., 1998[4] |

| -Ser-Asn-Gly (SNG) | Leucine → Glycine | Abolished | Amery et al., 1998[4] |

Experimental Protocols: Validating PTS1 Function

To rigorously evaluate the efficacy of a putative PTS1 sequence or a novel SKL-fusion construct, researchers must employ self-validating experimental designs. Below are two gold-standard methodologies.

Protocol A: In Vitro Peroxisomal Import Assay (Biochemical Validation)

This cell-free assay isolates the direct interaction between the SKL motif and the peroxisomal import machinery, removing confounding variables present in whole-cell models.

-

Organelle Isolation: Isolate highly purified peroxisomes from rat liver homogenates via Nycodenz density gradient centrifugation.

-

Causality: Density gradients separate peroxisomes from mitochondria and lysosomes, ensuring that subsequent import signals are exclusively interacting with peroxisomal translocons.

-

-

Cargo Preparation: Synthesize a radiolabeled, import-incompetent reporter protein (e.g., truncated acyl-CoA oxidase) fused with the target SKL sequence[2].

-

Causality: Truncating the native protein removes endogenous targeting signals. If the reporter enters the peroxisome, it is strictly due to the engineered SKL motif.

-

-

Import Reaction: Incubate the radiolabeled cargo with the purified peroxisomes, an ATP-regenerating system, and cytosolic extract (to provide PEX5).

-

Protease Protection (The Self-Validating Step): Treat the post-incubation mixture with Proteinase K.

-

Causality: Proteinase K degrades all exposed cytosolic and membrane-adhered proteins. Only cargo that has been fully translocated into the peroxisomal matrix is protected by the lipid bilayer. This binary readout distinguishes true matrix import from non-specific membrane binding.

-

-

Analysis: Resolve the protected proteins via SDS-PAGE and visualize using autoradiography.

Protocol B: In Vivo GFP-Fusion Localization (Spatial Validation)

This workflow utilizes live-cell imaging to confirm that the SKL motif can successfully route a bulky, heterologous protein (GFP) to the peroxisome in a physiological environment[4].

In vivo validation workflow for SKL-mediated peroxisomal targeting.

-

Plasmid Construction: Clone a plasmid encoding Green Fluorescent Protein (GFP) with a strict C-terminal SKL extension (e.g., GFP-SKL or GFP-PKSNL)[4].

-

Causality: The SKL motif must be at the absolute C-terminus. Internal placement sterically hinders PEX5 TPR-domain binding, rendering the signal inert[2].

-

-

Transfection & Control: Transfect wild-type mammalian fibroblasts alongside a parallel control group of PEX5-deficient (PEX5-/-) fibroblasts[4].

-

Causality: Using PEX5-/- cells acts as an internal negative control. A shift from punctate (peroxisomal) localization in WT cells to diffuse (cytosolic) localization in PEX5-/- cells proves the import is specifically mediated by the canonical PTS1 receptor pathway.

-

-

Immunofluorescence: Fix the cells and perform indirect immunofluorescence using antibodies against peroxisomal thiolase or catalase[4].

-

Imaging: Evaluate via confocal microscopy. High spatial co-localization between the GFP signal and the thiolase marker confirms successful SKL-mediated routing.

References

-

Title: Identification of peroxisomal targeting signals located at the carboxy terminus of four peroxisomal proteins. Source: Journal of Cell Biology / Rockefeller University Press URL: 3

-

Title: Carboxyl-terminal consensus Ser-Lys-Leu-related tripeptide of peroxisomal proteins functions in vitro as a minimal peroxisome-targeting signal. Source: PubMed / NIH URL: 2

-

Title: C-terminal tripeptide Ser-Asn-Leu (SNL) of human D-aspartate oxidase is a functional peroxisome-targeting signal. Source: Biochemical Journal / Portland Press URL: 4

-

Title: Peroxisomes - The Cell. Source: NCBI Bookshelf / NIH URL: 1

-

Title: seryl-lysyl-leucine 130488-05-0 wiki. Source: Guidechem URL:

Sources

- 1. Peroxisomes - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carboxyl-terminal consensus Ser-Lys-Leu-related tripeptide of peroxisomal proteins functions in vitro as a minimal peroxisome-targeting signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. portlandpress.com [portlandpress.com]

Seryl-Lysyl-Leucine (SKL) Receptor Binding Affinity: Structural Thermodynamics and Experimental Profiling of PEX5-PTS1 Interactions

Executive Summary

The precise sorting of peroxisomal matrix proteins is governed by the recognition of the Peroxisomal Targeting Signal type 1 (PTS1)—canonically defined by the C-terminal tripeptide Seryl-Lysyl-Leucine (SKL)—by its cytosolic receptor, PEX5[1]. For drug development professionals and structural biologists, understanding the thermodynamic and kinetic parameters of the PEX5-SKL interaction is critical for engineering targeted delivery systems or correcting mistargeting phenotypes in metabolic disorders. This technical guide dissects the structural mechanistics, binding affinities, and field-proven experimental workflows required to accurately quantify PEX5-PTS1 interactions.

Structural Mechanistics of SKL Recognition

The molecular recognition of the SKL motif is mediated exclusively by the C-terminal half of PEX5, which is organized into a tetratricopeptide repeat (TPR) domain comprising seven TPR motifs[1][2].

Conformational Plasticity

The binding event is not a rigid lock-and-key mechanism but rather an induced-fit thermodynamic transition:

-

Apo-State (Unloaded): In the absence of cargo, the PEX5 TPR domain adopts an open, "snail-like" conformation[3].

-

Cargo-Bound State: Upon insertion of the SKL tripeptide into the central cavity, the receptor undergoes a massive structural reorganization. The TPR domain clamps down into a closed, "ring-like" structure, effectively trapping the PTS1 cargo[3].

This conformational plasticity is the primary driver of binding affinity, as the structural compaction maximizes the buried surface area and optimizes hydrogen-bonding networks between the receptor and the cargo[3].

PEX5-mediated PTS1 cargo recognition and peroxisomal import cycle.

Thermodynamic Landscape: Peptides vs. Full-Length Cargo

A critical pitfall in PTS1 research is the assumption that the isolated SKL tripeptide dictates the entirety of the binding affinity. In reality, residues upstream of the SKL motif drastically modulate the thermodynamics of the interaction[4].

As demonstrated in Table 1, isolated nonapeptides containing the SKL motif (e.g., the Pcs60p nonapeptide) bind to PEX5 with moderate, sub-micromolar affinity ( Kd≈642 nM)[5]. However, the full-length Pcs60p protein binds with a nearly 40-fold higher affinity ( Kd≈17.4 nM)[5].

The Causality of Upstream Modulation: Upstream residues interact with the outer surface of the TPR domain, pre-organizing the binding interface. This reduces the enthalpic penalty of binding, meaning less energy is wasted forcing the receptor into its closed conformation, thereby driving the equilibrium toward the high-affinity bound state[3][4].

Table 1: Representative Binding Affinities ( Kd ) of PEX5 to PTS1 Variants

| Ligand Type | Construct / Sequence | PEX5 Variant | Binding Affinity ( Kd ) | Detection Method |

| Isolated Peptide | Pcs60p Nonapeptide (KSSRNKSKL) | Wild-Type PEX5 | 642.7±102.3 nM | ITC |

| Full-Length Cargo | Pcs60p (Native SKL) | Wild-Type PEX5 | 17.4±6.9 nM | ITC |

| Isolated Peptide | Idp3p Nonapeptide (EDKKGMCKL) | Wild-Type PEX5 | 5.54±0.53 µM | ITC |

| Docking Motif | PEX14 IPSWQI Peptide | Unloaded PEX5 TPR | ∼250 µM | Fluorescence Polarization |

(Data synthesized from[5][6][7])

Receptor Docking and the Cargo Release Switch

Following cargo sequestration, PEX5 must dock at the peroxisomal membrane. This is mediated by the intrinsically disordered N-terminal region of PEX5, which utilizes conserved WxxxF/Y motifs to bind the docking factor PEX14[8].

However, a secondary, highly elegant thermodynamic switch governs cargo release. The C-terminal IPSWQI motif of PEX14 binds directly to a hinge region in the PEX5 TPR domain[6]. Crucially, this IPSWQI motif preferentially binds to the unloaded, open conformation of PEX5 ( Kd≈250 µM)[6][7]. When the SKL cargo is bound (forcing the TPR domain closed), the affinity for the PEX14 IPSWQI motif is severely diminished[7]. This competitive allostery ensures that PEX14 actively stabilizes the open state of PEX5 inside the peroxisomal matrix, facilitating the irreversible release of the SKL cargo[6].

Experimental Workflows for Affinity Quantification

To ensure scientific integrity and reproducibility, binding affinities must be quantified using orthogonal, self-validating methodologies. Below are the gold-standard protocols for in vitro and in vivo profiling.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: Label-free, in vitro quantification of Kd , stoichiometry ( N ), enthalpy ( ΔH ), and entropy ( ΔS ).

-

Buffer Matching (Dialysis): Dialyze both the recombinant PEX5 TPR domain and the SKL peptide against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight.

-

Causality: ITC is exquisitely sensitive to heat. Even minor mismatches in buffer salt concentrations will generate massive heats of dilution upon injection, completely obscuring the micro-caloric heat of the protein-peptide binding event.

-

-

Degassing: Degas all samples under vacuum for 10 minutes prior to loading.

-

Causality: Air bubbles passing through the measurement cell cause severe thermal spikes, rendering the thermogram uninterpretable.

-

-

Loading: Load 10–20 µM of PEX5 TPR into the sample cell and 100–200 µM of the SKL ligand into the automated injection syringe.

-

Causality: Maintaining a 10-fold molar excess of ligand ensures complete saturation of the receptor by the end of the titration, capturing the full sigmoidal curve required for accurate mathematical fitting.

-

-

Titration Execution: Inject 2 µL aliquots at 120-second intervals at a constant 25°C.

-

Causality: The 120-second interval allows the calorimetric system to return to a thermal baseline between injections, ensuring accurate integration of the area under each peak.

-

-

Data Analysis & Self-Validation: Fit the integrated heats to a one-site binding model.

-

Self-Validating Step: The calculated stoichiometry parameter ( N ) acts as your internal quality control. For a 1:1 PEX5-SKL interaction, N must fall between 0.9 and 1.1. If N≪1.0 , it indicates that a fraction of your PEX5 protein is misfolded, aggregated, or inactive, prompting immediate batch rejection and recalibration.

-

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for PEX5-SKL binding.

Protocol B: FlowFRET Competition Assay

Purpose: Quantification of apparent Kd in living cells, accounting for molecular crowding and full-length cargo sterics.

-

Plasmid Construction & Transfection: Co-express mCherry-PEX5-TPR (acceptor) and EGFP-PTS1 (donor) in a pex5-/- knockout cell line[9][10].

-

Causality: Using a knockout background prevents endogenous, unlabeled PEX5 from competing for the EGFP-PTS1 probe, ensuring absolute signal purity[9].

-

-

Competitor Introduction: Co-transfect varying concentrations of a Cerulean-fused full-length cargo protein (competitor)[10].

-

Causality: Because full-length proteins are often too bulky to generate a reliable direct FRET signal with PEX5, introducing them as unlabeled/spectrally distinct competitors allows you to measure their affinity by quantifying the decay of the baseline EGFP-mCherry FRET signal[10].

-

-

Flow Cytometric Acquisition: Measure donor, acceptor, and FRET channel fluorescence across ≥10,000 individual cells to generate a robust statistical distribution[9].

-

Data Fitting & Self-Validation: Fit the FRET efficiency decay against the competitor concentration.

-

Self-Validating Step: The mathematical fitting must converge on a stable maximum FRET ( FRETmax ) plateau across independent biological replicates[9]. If the plateau fluctuates wildly, the signal decay is likely due to non-specific protein aggregation rather than competitive, specific binding at the TPR cavity.

-

References

- "Phosphorylation of the receptor protein Pex5p modulates import of proteins into peroxisomes", exlibrisgroup.com,

- "A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling - bioRxiv", biorxiv.org,

- "Affinities of PEX5 for different PTS1 variants can be discriminated by FlowFRET", researchg

- "Peroxisomal targeting signal-1 recognition by the TPR domains of human PEX5", researchg

- "Versatile TPR domains accommodate different modes of target protein recognition and function - PMC", nih.gov,

- "Peroxisome protein import: a complex journey - PMC", nih.gov,

- "PEX5 translocation into and out of peroxisomes drives m

- "Molecular Recognition of PTS-1 Cargo Proteins by Pex5p: Implications for Protein Mistargeting in Primary Hyperoxaluria - MDPI", mdpi.com,

- "Studying the interaction between PEX5 and its full-length cargo proteins in living cells by a novel Försteŕs resonance energy transfer-based competition assay - Frontiers", frontiersin.org,

Sources

- 1. researchgate.net [researchgate.net]

- 2. Versatile TPR domains accommodate different modes of target protein recognition and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome protein import: a complex journey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. PEX5 translocation into and out of peroxisomes drives matrix protein import - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Studying the interaction between PEX5 and its full-length cargo proteins in living cells by a novel Försteŕs resonance energy transfer-based competition assay [frontiersin.org]

In Silico Modeling of Seryl-Lysyl-Leucine (SKL) Interactions: A Comprehensive Guide to PEX5-PTS1 Dynamics

The Mechanistic Imperative

The seryl-lysyl-leucine (SKL) tripeptide represents the canonical 1, a highly conserved motif originally discovered in firefly luciferase[1]. In eukaryotic cells, SKL-tagged cargo proteins are recognized in the cytosol by the receptor peroxin 5 (PEX5)[2]. Upon binding, the PEX5-cargo complex docks at the peroxisomal membrane via interactions with the PEX13/PEX14 complex, initiating matrix import[3][4].

For drug development professionals and metabolic engineers, manipulating the PEX5-SKL axis offers a profound mechanism for targeted subcellular drug delivery and the compartmentalization of engineered biosynthetic pathways. However, the highly dynamic nature of protein-peptide interactions requires rigorous in silico modeling to predict binding affinities and structural conformations accurately.

Fig 1: PEX5-mediated peroxisomal import cycle of SKL-containing cargo proteins.

Structural Architecture of the PEX5-SKL Complex

The recognition of the SKL motif is mediated exclusively by the C-terminal 1 of PEX5[1]. This domain forms a superhelical structure containing a central cavity that clamps the peptide.

Sequence alignment and structural analyses across species (including Leishmania donovani and Homo sapiens) reveal that the binding pocket relies on a highly conserved network of hydrogen bonds and hydrophobic interactions[5]. The terminal carboxylate of the leucine residue is anchored by electrostatic interactions, while the serine and lysine side chains form critical hydrogen bonds with the TPR cavity.

Quantitative Benchmarks for SKL-PEX5 Interactions

To establish a baseline for in silico predictions, computational models must be benchmarked against known biophysical parameters.

| Parameter | Value / Description | Source |

| PEX5-PTS1 Binding Affinity ( Kd ) | ~450–500 nM | [2] |

| Target Peptide RMSD (Post-MD) | < 2.10 Å | [6] |

| Key Hydrogen Bond Donors (PEX5) | N429, N538, N546, R569 | [5] |

| Key Hydrophobic Interactions (PEX5) | A542, N557 | [5] |

In Silico Modeling Pipeline: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that computational protocols must not be treated as black boxes. The following workflow is designed as a self-validating system, ensuring that structural outputs are thermodynamically sound and biologically relevant.

Fig 2: In silico workflow for modeling PEX5-SKL protein-peptide interactions.

Phase 1: System Preparation and Protein-Peptide Docking

Standard rigid-body docking algorithms fail when applied to highly flexible peptides like SKL. Therefore, information-driven docking using HADDOCK (High Ambiguity Driven protein-protein DOCKing) is required.

-

Structure Retrieval: Obtain the high-resolution crystal structure of the PEX5 TPR domain (e.g., PDB ID 1FCH or 2W84). Remove existing ligands and crystallographic waters.

-

Define Ambiguous Interaction Restraints (AIRs): Define the active residues on PEX5 (N429, E430, N538, A542, N546, N557, R569, N573) as "active" to guide the docking process[5].

-

Execution: Run the HADDOCK protocol, allowing full flexibility for the SKL peptide and the side chains of the PEX5 active site during the simulated annealing refinement stage.

-

Causality: By utilizing AIRs, we restrict the massive conformational search space of the peptide, forcing the algorithm to sample poses that satisfy known biochemical constraints rather than falling into non-physiological local energy minima.

-

Self-Validation Checkpoint: Analyze the pose clusters. The protocol is validated if the top-scoring cluster (lowest HADDOCK score) contains >80% of the generated poses and buries the terminal leucine in the hydrophobic pocket.

Phase 2: Molecular Dynamics (MD) Refinement

Static docking poses do not account for the dynamic transition of the TPR domain from an open "apo" state to a closed "bound" state[3]. MD simulations are mandatory.

-

Solvation & Neutralization: Place the best-scoring PEX5-SKL complex in a dodecahedron box filled with explicit TIP3P water molecules. Add Na+/Cl- ions to neutralize the system to a physiological salt concentration (0.15 M).

-

Equilibration (NVT/NPT): Perform 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure at 1 atm) using position restraints on the protein backbone.

-

Production Run: Execute a 100+ ns production run. For highly flexible peptides, utilizing an6 approach with soft-core potentials can significantly improve sampling capability, reducing the number of starting poses needed for successful refinement[6].

-

Causality: Explicit solvent is non-negotiable here. Water molecules actively mediate hydrogen bridges between the SKL serine hydroxyl group and the PEX5 asparagine residues. Implicit solvent models will fail to capture this bridging, leading to artificial peptide dissociation.

-

Self-Validation Checkpoint: Monitor the Root Mean Square Deviation (RMSD) of the peptide backbone. The system is validated when the RMSD plateaus below 2.10 Å relative to the equilibrated structure[6].

Phase 3: Thermodynamic Profiling (MM/PBSA)

To confirm binding affinity, we extract the free energy of binding ( ΔGbind ).

-

Trajectory Sampling: Extract 1,000 equidistant snapshots from the final 20 ns of the stable MD trajectory.

-

Energy Calculation: Utilize the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate ΔGbind .

-

Causality: MM/PBSA partitions the binding energy into distinct polar and non-polar contributions. This allows us to prove causality: if the interaction is genuinely SKL-driven, the ΔGbind must be dominated by the electrostatic clamping of the terminal carboxylate and the van der Waals packing of the leucine side chain.

-

Self-Validation Checkpoint: Calculate the standard error of the mean for ΔGbind across three independent trajectory blocks. A standard error of < 0.5 kcal/mol confirms thermodynamic convergence.

Conclusion

The in silico modeling of the PEX5-SKL interaction requires a synthesis of structural biology and advanced computational thermodynamics. By leveraging information-driven docking (HADDOCK) combined with explicit-solvent MD simulations and soft-core potential refinement, researchers can accurately map the highly dynamic TPR-peptide interface. Adhering to the self-validating checkpoints outlined in this guide ensures that computational predictions translate reliably into in vitro and in vivo experimental success.

References

-

A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling Source: biorxiv.org URL:

-

Identification of Leishmania donovani PEX5-PTS1 Interaction Inhibitors through Fluorescence Polarization-Based High-Throughput Screening Source: nih.gov URL:[5]

-

A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes Source: nih.gov URL:[4]

-

DynaDock: A new molecular dynamics-based algorithm for protein-peptide docking including receptor flexibility Source: researchgate.net URL:[6]

-

Peroxisome protein import: a complex journey Source: portlandpress.com URL:[1]

-

Components Involved in Peroxisome Import, Biogenesis, Proliferation, Turnover, and Movement Source: physiology.org URL:[2]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling | bioRxiv [biorxiv.org]

- 4. A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Leishmania donovani PEX5-PTS1 Interaction Inhibitors through Fluorescence Polarization-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Purification and Chromatographic Profiling of Seryl-Lysyl-Leucine (SKL)

Introduction & Biological Context

Seryl-lysyl-leucine (Ser-Lys-Leu or SKL) is a highly conserved, canonical C-terminal tripeptide sequence that functions as the Peroxisomal Targeting Signal type 1 (PTS1). In eukaryotic cells, the SKL motif is necessary and sufficient to direct the post-translational import of matrix proteins into the peroxisome by binding to the tetratricopeptide repeat (TPR) domains of the PEX5 receptor[1].

For researchers engaged in structural biology, in vitro translocation assays, or the development of synthetic organelles, obtaining SKL at >95% purity is critical. Impurities from Solid-Phase Peptide Synthesis (SPPS)—such as truncated sequences, deletion peptides, or residual scavengers—can competitively inhibit PEX5 binding or induce off-target aggregation[2]. This application note details a highly optimized, self-validating protocol for the isolation and purification of the SKL tripeptide.

Fig 1: Mechanism of SKL-mediated peroxisomal import via PEX5 receptor binding.

Physicochemical Profiling & Chromatographic Rationale

The purification of short, highly polar peptides presents unique chromatographic challenges. Unlike large, hydrophobic sequences, SKL exhibits minimal retention on standard reversed-phase matrices.

Causality in Method Development

-

Column Selection (AQ-C18): Because SKL is extremely hydrophilic, it elutes at very low organic solvent concentrations. Standard C18 stationary phases undergo "phase collapse" (dewetting) in highly aqueous mobile phases (<5% organic). Therefore, an Aqueous-Compatible C18 (AQ-C18) column with polar endcapping is mandatory to maintain stationary phase extension and ensure reproducible retention.

-

Ion-Pairing Agent (0.1% TFA): SKL contains a highly basic lysine residue (pKa ~10.5) and a free N-terminus. At acidic pH, these amines are protonated, rendering the peptide too polar for reversed-phase retention. The addition of 0.1% Trifluoroacetic Acid (TFA) acts as an ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the positive charges, increasing the apparent hydrophobicity of the peptide and suppressing secondary interactions with residual silanols that cause peak tailing[3][4].

-

Detection Wavelength (210 nm): SKL lacks aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine). Consequently, it does not absorb at the standard 280 nm wavelength. UV detection must be set to 210–220 nm to monitor the π→π∗ transitions of the peptide bonds[5].

Quantitative Peptide Profile

| Parameter | Value | Chromatographic Implication |

| Sequence | Ser-Lys-Leu (SKL) | Short chain requires shallow gradients. |

| Molecular Weight | 346.4 Da | Elutes near the void volume; SEC is ineffective for purification. |

| Isoelectric Point (pI) | ~9.8 | Highly positively charged at neutral/acidic pH. |

| Hydrophobicity | Very Low | Requires 100% aqueous loading conditions. |

| UV Absorbance | 210 nm | Cannot use 280 nm; sensitive to mobile phase baseline drift. |

Purification Workflow & Methodologies

The following protocol outlines a self-validating system: analytical pre-flighting ensures column integrity and establishes the void volume ( Tv ) before committing the bulk crude sample to the preparative column.

Fig 2: End-to-end preparative RP-HPLC purification workflow for SKL peptide.

Step 1: Sample Preparation

-

Weigh 50 mg of crude SKL peptide (post-ether precipitation).

-

Dissolve in 5.0 mL of Solvent A (0.1% TFA in LC-MS grade H2O ). Note: Do not add acetonitrile at this stage, as it will cause premature elution during sample loading.

-

Sonicate for 2 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove insoluble polymeric scavengers.

Step 2: Analytical Pre-Flight (Self-Validation Step)

Before preparative scaling, the separation must be optimized on an analytical column containing the exact same packing material[4].

-

Column: AQ-C18 Analytical (4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Validation Action: Inject a 10 µL sample containing a small air bubble. The air bubble will cause a baseline spike, marking the void volume time ( Tv ). Ensure the SKL retention time ( Tr ) is significantly greater than Tv (Capacity factor k′>2 ).

Table 2: Analytical Gradient Profile | Time (min) | % Solvent A (0.1% TFA in H2O ) | % Solvent B (0.1% TFA in Acetonitrile) | | :--- | :--- | :--- | | 0.0 | 100 | 0 | | 5.0 | 100 | 0 | | 25.0 | 80 | 20 | | 26.0 | 5 | 95 | | 30.0 | 100 | 0 |

Step 3: Preparative RP-HPLC Execution

Based on the analytical retention time, scale up to the preparative column. Because SKL is a short peptide, utilize a very shallow gradient (1% increase per minute) to resolve the target from closely related deletion sequences (e.g., Ser-Leu or Lys-Leu)[4][5].

-

Column: AQ-C18 Preparative (21.2 x 250 mm, 10 µm).

-

Flow Rate: 15.0 mL/min.

-

Detection: Dual-wavelength UV at 210 nm (primary) and 254 nm (secondary, to monitor aromatic impurities).

Table 3: Preparative Gradient Profile

| Time (min) | % Solvent A | % Solvent B | Step Rationale |

|---|---|---|---|

| 0.0 | 100 | 0 | Column equilibration. |

| 10.0 | 100 | 0 | Isocratic hold to wash out highly polar salts and scavengers. |

| 30.0 | 80 | 20 | Shallow elution gradient (1% B/min) for optimal resolution. |

| 35.0 | 5 | 95 | Column wash to remove hydrophobic aggregates. |

| 45.0 | 100 | 0 | Re-equilibration. |

Step 4: Fraction Collection & Analytical QC

-

Collect fractions (15 mL each) manually or via an automated fraction collector triggered by the 210 nm slope.

-

Do not pool immediately. Analyze 20 µL of each fraction using the analytical method described in Step 2.

-

Confirm the identity of the major peak via Electrospray Ionization Mass Spectrometry (ESI-MS). Look for the [M+H]+ ion at m/z 347.4.

Step 5: Lyophilization

-

Pool fractions demonstrating >95% purity.

-

Flash-freeze the pooled fractions in liquid nitrogen.

-

Lyophilize for 48–72 hours. The final product will be recovered as a fluffy white powder in the form of an SKL-Trifluoroacetate salt. Note: Peptides in solution degrade rapidly; store the lyophilized powder at -20°C in a desiccator[4].

References

Sources

- 1. Peroxisome Targeting Signal Type 1 (PTS1) Receptor Is Involved in Import of Both PTS1 and PTS2: Studies with PEX5-Defective CHO Cell Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

Application Note: Engineering Peroxisomal Targeting with Seryl-Lysyl-Leucine (SKL) in Cell Culture Assays

Mechanistic Grounding: The Canonical PTS1 Signal

In the landscape of subcellular engineering and organelle-specific drug delivery, targeting the peroxisomal matrix requires hijacking the cell’s endogenous import machinery. The tripeptide Seryl-Lysyl-Leucine (SKL) is the canonical Peroxisome Targeting Signal type 1 (PTS1). When engineered at the extreme C-terminus of a cargo protein, SKL is recognized by the cytosolic receptor PEX5.